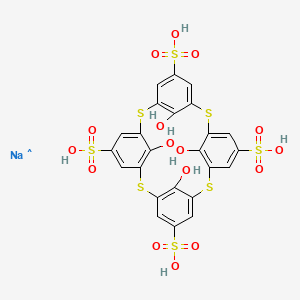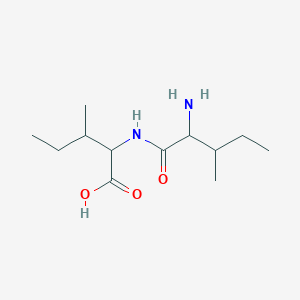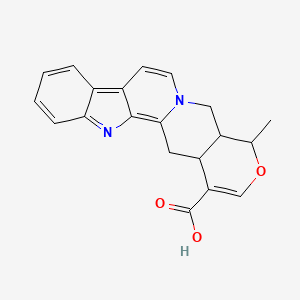
CID 166600361
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 166600361” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compounds similar to CID 166600361 often involves complex synthetic routes. These routes typically include multiple steps, each requiring specific reagents and conditions. For example, cyclodextrins, which are related compounds, are synthesized through the enzymatic degradation of starch by glucosyltransferase . The preparation methods for this compound would likely involve similar enzymatic or chemical processes.
Industrial Production Methods: Industrial production methods for compounds like this compound often involve large-scale chemical synthesis. This can include the use of reactors and other industrial equipment to ensure the efficient production of the compound. The specific methods used can vary depending on the desired purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Compounds like CID 166600361 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions. For example, diethyl malonate, a related compound, can undergo esterification and transesterification reactions .
Common Reagents and Conditions: Common reagents used in the reactions of compounds similar to this compound include acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.
Major Products: The major products formed from the reactions of compounds like this compound can include a variety of chemical entities, depending on the specific reaction conditions and reagents used. For example, the esterification of diethyl malonate can produce esters, which are commonly used in perfumes and flavorings .
Scientific Research Applications
Compounds like CID 166600361 have a wide range of scientific research applicationsFor example, nucleic acids, which are related compounds, have been used in gene regulation, drug delivery, and targeted therapy . Additionally, these compounds can be used as building blocks for nanostructures, enhancing their biological stability and cellular uptake efficiency .
Mechanism of Action
The mechanism of action for compounds like CID 166600361 involves their interaction with specific molecular targets and pathways. For example, ulotaront, a related compound, acts as an agonist at the trace amine-associated receptor 1 and serotonin 5-HT1A receptors . This unique mechanism of action differentiates it from other compounds that typically antagonize dopamine receptors.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to CID 166600361 can be identified using databases like PubChem. These similar compounds can include various chemical entities with related structures and properties .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities. While similar compounds may share some properties, the exact combination of features in this compound can lead to distinct applications and effects.
Properties
Molecular Formula |
C24H16NaO16S8 |
|---|---|
Molecular Weight |
839.9 g/mol |
InChI |
InChI=1S/C24H16O16S8.Na/c25-21-13-1-9(45(29,30)31)2-14(21)42-17-5-11(47(35,36)37)6-18(23(17)27)44-20-8-12(48(38,39)40)7-19(24(20)28)43-16-4-10(46(32,33)34)3-15(41-13)22(16)26;/h1-8,25-28H,(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40); |
InChI Key |
NZDZGYQNMHQXCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1SC3=CC(=CC(=C3O)SC4=C(C(=CC(=C4)S(=O)(=O)O)SC5=C(C(=CC(=C5)S(=O)(=O)O)S2)O)O)S(=O)(=O)O)O)S(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
